Seychellene

Descripción

Contextualization within Sesquiterpenoid Chemistry

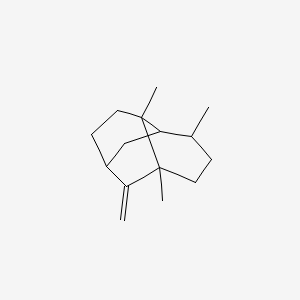

Sesquiterpenoids represent a vast and diverse class of natural products, characterized by their derivation from three isoprene (B109036) units, resulting in a fifteen-carbon skeleton. These compounds are ubiquitous in the plant kingdom and are known for their wide array of structural complexities, ranging from acyclic to highly polycyclic frameworks. Seychellene is firmly situated within this domain, specifically classified as a sesquiterpene hydrocarbon. Its intricate structure features a tricyclic system, placing it within the rotundane subclass of sesquiterpenoids. Chemically, it is recognized as an unsaturated, branched hydrocarbon with a distinctive tricyclo[5.3.1.0³,⁸]undecane carbon framework.

Historical Perspectives on this compound Isolation and Initial Characterization

The journey of this compound in scientific literature began with its isolation as a minor constituent from the essential oil of Pogostemon cablin, commonly known as Patchouli iisc.ac.inacs.orgnih.govresearchgate.netumi.ac.idresearchgate.net. The seminal work in its discovery and structural elucidation is largely credited to the research group of Hirose, who reported its isolation and initial characterization around 1967 iisc.ac.in. Early research efforts were dedicated to unraveling its complex, fused ring system. Through meticulous chemical degradation studies and the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), its unique tricyclic structure and stereochemistry were definitively established iisc.ac.inacs.orgnih.govresearchgate.netuoa.gracdlabs.com. The precise structure was identified as 3β, 6α, 8α-trimethyl-2-methylenetricyclo[5.3.1.0³,⁸]undecane nih.govlookchem.com.

Evolution of Research Interests in this compound

Following the initial structural elucidation, the research focus on this compound evolved significantly. The compound's complex and unique molecular architecture made it a compelling target for synthetic organic chemists. Consequently, a substantial body of work has been dedicated to developing efficient and stereoselective total synthesis strategies for this compound and its related analogues iisc.ac.inacs.orgsmolecule.comresearchgate.netrsc.orgpsu.edu. These synthetic endeavors not only aimed to confirm the proposed structures but also to explore novel synthetic methodologies applicable to other complex natural products. Beyond synthesis, research has also touched upon this compound's presence in other natural sources and its characteristic aroma, which has led to its consideration for applications in the fragrance industry lookchem.comsmolecule.comworldbank.org. While its potential biological activities have been noted, detailed pharmacological studies are generally outside the primary scope of its chemical investigation.

Overview of Current Academic Research Trajectories for this compound

Current academic research trajectories concerning this compound continue to build upon its established chemical significance. A primary focus remains on refining and innovating total synthesis methodologies, seeking more efficient, cost-effective, and stereoselective routes to access this complex molecule iisc.ac.inacs.orgsmolecule.comresearchgate.netrsc.orgpsu.eduunisey.ac.sc. This pursuit is driven by the inherent challenge of its tricyclic framework and the potential for developing new synthetic tools. Furthermore, ongoing investigations likely delve into structure-property relationships, aiming to correlate this compound's specific structural features with its observed chemical characteristics and potential applications. The exploration of its occurrence in various natural product mixtures and the potential discovery of related compounds or biosynthetic pathways also represent avenues for continued academic inquiry.

Data Tables

Table 1: Key Identification and Classification Data for this compound

| Property | Value | Source(s) |

| Chemical Name (IUPAC) | 3β, 6α, 8α-trimethyl-2-methylenetricyclo[5.3.1.0³,⁸]undecane | nih.govlookchem.com |

| Molecular Formula | C₁₅H₂₄ | nih.govlookchem.comworldbank.orgnist.gov |

| Molecular Weight | 204.35 g/mol | worldbank.orgnist.gov |

| CAS Registry Number | 20085-93-2 | lookchem.comworldbank.orgnist.gov |

| Class | Sesquiterpenoid, Tricyclic Sesquiterpene Hydrocarbon, Rotundane Sesquiterpenoid | imsc.res.innih.govmacce.gov.sc |

| Source of Isolation | Pogostemon cablin (Patchouli) essential oil | iisc.ac.inacs.orgnih.govresearchgate.netumi.ac.idresearchgate.net |

| Year of First Isolation | Circa 1967 | iisc.ac.in |

Table 2: Notable Synthetic Approaches to this compound

| Method | Key Precursor/Starting Material | Description | Reference(s) |

| Tandem Intermolecular Michael Addition–Intramolecular Michael Addition Sequence and Intramolecular Alkylation | (R)-carvone / (S)-3-methylcarvone | Utilized for generating vicinal quaternary carbon atoms and constructing the tricyclic framework; key to enantiospecific syntheses. | iisc.ac.inacs.orgresearchgate.net |

| Cycloaddition-Michael Reaction | Not specified | An approach for efficient construction of the tricyclic structure through stereoselective steps. | smolecule.com |

| Piers Method | Norseychellanone | Involves the conversion of norseychellanone to this compound, demonstrating a relatively short synthetic route. | smolecule.com |

| Radical-Initiated Michael Addition | Allyl bromide (derived from adduct 3) | Intramolecular radical-initiated Michael addition to build the tricyclic framework of this compound. | psu.edu |

Compound Name List:

this compound

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWUXXGYAQMTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=C)C3CCC2(C1C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Investigations of Seychellene

Confirmation of Tricyclic Carbon Skeleton Architecture

The fundamental structural framework of Seychellene has been established as a researchgate.netresearchgate.netwpmucdn.com tricyclic carbon skeleton. This architecture features a seven-membered ring fused with two five-membered rings, notably incorporating a strained cyclopropane (B1198618) moiety. Early investigations relied on extensive spectroscopic analyses, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the connectivity of atoms within this intricate fused system Current time information in SC.. Crucial to confirming the proposed tricyclic framework were two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). These techniques were instrumental in establishing the carbon-carbon bond connectivities across the skeleton, thereby validating the complex fused ring system researchgate.netWeather information for query: this compound tricyclic skeleton elucidation methods.

Determination of Absolute and Relative Stereochemistry of this compound

A critical aspect of this compound’s structural characterization has been the precise assignment of its absolute and relative stereochemistry. The molecule possesses multiple stereocenters, necessitating detailed investigations. The absolute configuration was definitively established through X-ray crystallographic analysis of a suitably derived crystalline sample, which provided unambiguous three-dimensional structural data iupac.orgclockss.orgspringernature.comresearchgate.netnih.gov. Complementary studies often involve chemical methods, such as correlation with compounds of known absolute stereochemistry, and the measurement of optical rotation, which provides a specific value that can be correlated with the assigned configuration wpmucdn.comsaskoer.canih.gov. Establishing the relative stereochemistry, which describes the spatial orientation of substituents and ring fusions, was achieved using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments researchgate.netcore.ac.ukresearchgate.netpsu.edu. These techniques reveal through-space proximity between protons, offering vital insights into the molecule's three-dimensional arrangement.

Methodologies Employed in Structural Characterization Research (Excluding Basic Identification Data)

The comprehensive structural elucidation of this compound has been accomplished through a combination of advanced analytical methodologies. High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula and mass, with analysis of fragmentation patterns offering further support for the proposed tricyclic structure ebay.comcolumbia.edulcms.czmsu.edulibretexts.orguni-saarland.de. Advanced NMR techniques, including 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY, proved indispensable for mapping the complex connectivity and stereochemical relationships within the molecule researchgate.netWeather information for query: this compound tricyclic skeleton elucidation methodscolumbia.edumnit.ac.increative-biostructure.comnih.govgithub.ioresearchgate.net. X-ray crystallography, when applicable to a crystalline derivative, provided definitive structural and stereochemical information, including absolute configuration iupac.orgclockss.orgspringernature.comresearchgate.netnih.gov. Furthermore, optical rotation measurements and potentially Circular Dichroism (CD) spectroscopy have been utilized to probe the molecule's chirality and aid in the assignment of its absolute configuration wpmucdn.comsaskoer.canih.govspectroscopyasia.comtransformationtutoring.comcambridge.orgresearchgate.net.

Stereochemical Assignment of this compound

This compound possesses multiple chiral centers, the precise configuration of which is critical for understanding its properties. Based on detailed spectroscopic and crystallographic analyses, the absolute configuration of this compound has been assigned as follows:

| Stereocenter | Configuration |

| C1 | R |

| C4 | R |

| C5 | R |

| C10 | S |

Chemical Synthesis Strategies and Methodologies for Seychellene

Total Synthesis Approaches to Racemic Seychellene

The initial efforts in the synthesis of this compound were directed towards the preparation of its racemic form, (±)-seychellene. These approaches were crucial in confirming the structure of the natural product and showcasing novel methodologies for the construction of complex polycyclic systems.

The Intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful tool for the construction of the this compound skeleton, allowing for the rapid assembly of the tricyclic core.

One notable approach involves the pyrolysis of a specifically designed cyclohexadienone derivative. rsc.org In a synthesis reported by Welsh and coworkers, 2,3-dimethyl-2-(3-methyl-5-dimethylaminopentyl)cyclohexa-3,5-dien-1-one was oxidized to its corresponding N-oxide. Pyrolysis of this N-oxide triggered an intramolecular [4+2] cycloaddition, which yielded the tricyclic ketone, 4,7,8-trimethyltricyclo[5.3.1.03,8]undec-9-en-11-one. rsc.org This intermediate contains the core this compound framework. Subsequent hydrogenation of this adduct led to (±)-norseychellanone, a key precursor that can be converted to (±)-seychellene. rsc.org

Another IMDA-based strategy was developed by Fráter, which provided a concise four-step synthesis of this compound. researchgate.net This synthesis commenced with an intramolecular Diels-Alder reaction of a dienone to furnish the core tricyclic ketones. Hydrogenation of the resulting adduct yielded a mixture of ketones. A key step in this synthesis was the selective reaction of one of the ketone isomers with methyllithium, which, after an acid-catalyzed rearrangement, afforded (±)-seychellene in good yield. researchgate.net

| IMDA Strategy | Key Precursor | Key Reaction | Final Intermediate |

| Welsh et al. | 2,3-dimethyl-2-(3-methyl-5-dimethylaminopentyl)cyclohexa-3,5-dien-1-one N-oxide | Pyrolysis-induced IMDA | (±)-Norseychellanone |

| Fráter | Dienone precursor | Intramolecular Diels-Alder | Tricyclic ketone mixture |

Michael addition reactions have been fundamental in several total syntheses of (±)-seychellene, offering a reliable method for forming key carbon-carbon bonds and setting up the necessary ring systems.

The pioneering total synthesis of (±)-seychellene by Piers and coworkers is a landmark example of this approach. ucla.edu Their strategy involved the conjugate addition of organocopper reagents to construct the bicyclo[2.2.2]octanone system. This was followed by a series of transformations to build the third ring and complete the synthesis, unequivocally confirming the structure of this compound. bohrium.com

A more recent strategy involves a Lewis acid-assisted triple Michael reaction. This method utilizes the reaction between the trimethylsilyl (B98337) enol ethers of cyclohex-2-enones and divinyl ketone to produce tricyclo[5.3.1.03,8]undecane-2,6-dione derivatives. researchgate.net This dione (B5365651) intermediate is a versatile precursor that can be elaborated to (±)-seychellene. For instance, a divinyl ketone adduct can be transformed into the key tricyclic dione via a Lewis acid-promoted internal Michael addition. researchgate.net This dione can then be converted with high stereoselectivity into intermediates that lead to (±)-seychellene. researchgate.net

| Michael Addition Strategy | Key Reagents/Steps | Key Intermediate | Reference |

| Piers et al. | Organocupper conjugate addition | Bicyclo[2.2.2]octanone derivative | Piers, Britton, and de Waal, 1969/1971 ucla.edu |

| Lewis Acid-Promoted | Trimethylsilyl enol ether, divinyl ketone, TiCl₄ | Tricyclo[5.3.1.03,8]undecane-2,6-dione | Jung and Pan, 1980 ucla.edu |

Radical cyclizations provide an alternative and efficient means to construct the complex polycyclic structure of this compound. A notable strategy in this category is the use of a vinyl radical cyclization.

A synthesis developed by Subba Rao and Vijaya Bhaskar employs an intramolecular Michael addition involving a 6-exo cyclization of a vinyl radical. manipal.edu The vinyl radical is generated from an acetylenic compound, which itself is derived from a bicyclo[2.2.2]octene adduct. This key cyclization step forms the characteristic tricyclic system of this compound, leading to the formation of intermediates that are then converted to the final product. researchgate.netmanipal.edu This approach highlights the utility of radical-mediated processes in the synthesis of intricate natural products.

While ketene (B1206846) cycloadditions are a powerful tool in organic synthesis for the formation of four-membered rings and subsequent ring-expansion strategies, a comprehensive total synthesis of this compound that employs an intramolecular ketene cycloaddition as a key step is not prominently featured in the scientific literature. Theoretical studies on cycloaddition reactions involving ketenes exist, but their specific application to the complex this compound framework has not been extensively reported. nih.gov

A synthesis by Jung and Pan can be viewed as a convergent approach. ucla.edu Their strategy involves a cycloaddition-Michael reaction sequence. A silyl (B83357) enol ether, derived from an enone, is reacted with divinyl ketone. The resulting adduct is then treated with a Lewis acid (TiCl₄) to induce an intramolecular Michael reaction, forming the key tricyclic dione intermediate. ucla.edu This process effectively combines two fragments to rapidly assemble the complex core of this compound.

A divergent synthesis, in contrast, utilizes a common intermediate to generate a variety of structurally related compounds. bohrium.commdpi.com From a common precursor like the tricyclic dione intermediate in Jung's synthesis, it is conceivable to produce not only this compound but also its stereoisomers or other related natural products through different synthetic manipulations, thereby demonstrating a divergent approach.

Enantiospecific and Stereoselective Synthesis of this compound and its Enantiomers

Moving beyond racemic synthesis, significant effort has been dedicated to the enantiospecific and stereoselective synthesis of this compound, allowing for the preparation of its specific enantiomers, (+) and (-)-seychellene. These syntheses often rely on starting materials from the chiral pool, such as carvone (B1668592).

A highly effective enantiospecific total synthesis of (+)-seychellene was accomplished by Srikrishna and coworkers starting from (R)-carvone. researchgate.net The strategy hinges on a combination of an intermolecular Michael addition followed by an intramolecular Michael addition sequence. This key sequence, coupled with an intramolecular alkylation reaction, is used to generate the two challenging vicinal quaternary carbon atoms present in the this compound structure. The synthesis proceeds via (S)-3-methylcarvone to ultimately yield the natural (+)-seychellene. researchgate.net

Similarly, the same research group reported a stereoselective total synthesis of the unnatural enantiomer, (−)-seychellene. This synthesis also starts from (R)-carvone but proceeds through (R)-3-methylcarvone. It employs a similar combination of intermolecular and intramolecular Michael additions, a stereoselective hydrogenation, and an intramolecular alkylation to construct the target molecule. researchgate.net These syntheses showcase the power of using readily available chiral starting materials to control the absolute stereochemistry of the final natural product.

| Enantiomer | Starting Material | Key Intermediate | Key Methodologies |

| (+)-Seychellene | (R)-Carvone | (S)-3-Methylcarvone | Intermolecular/Intramolecular Michael Addition, Intramolecular Alkylation |

| (-)-Seychellene | (R)-Carvone | (R)-3-Methylcarvone | Intermolecular/Intramolecular Michael Addition, Stereoselective Hydrogenation, Intramolecular Alkylation |

Chiral Pool Starting Materials in this compound Synthesis

The use of naturally occurring chiral molecules as starting materials, a strategy known as chiral pool synthesis, has been a cornerstone in the enantioselective total synthesis of this compound. This approach leverages the inherent chirality of readily available natural products to establish the stereochemistry of the target molecule, thereby avoiding the need for asymmetric induction steps later in the synthesis.

A prominent example is the first enantiospecific total synthesis of (+)-seychellene, which commenced from the terpene (R)-carvone. wikipedia.org In this synthetic route, (R)-carvone is first converted to (S)-3-methylcarvone, which then undergoes a series of transformations to yield the this compound framework. The chirality of the starting material directly dictates the absolute stereochemistry of the final product. Similarly, the synthesis of (-)-seychellene has been accomplished starting from (R)-carvone, but proceeding through (R)-3-methylcarvone, demonstrating the versatility of this chiral pool precursor. e3s-conferences.org

The selection of a chiral starting material is pivotal as it provides a pre-existing stereocenter, around which the rest of the molecular structure is built. Terpenes, such as carvone, are particularly advantageous due to their structural similarity to the target sesquiterpene, often containing a significant portion of the required carbon skeleton. nih.gov

Table 1: Chiral Pool Starting Materials in this compound Synthesis

| Starting Material | Target Enantiomer | Key Strategy |

|---|---|---|

| (R)-Carvone | (+)-Seychellene | Conversion to (S)-3-methylcarvone, followed by tandem Michael additions. |

Asymmetric Catalysis in this compound Stereoselective Bond Formations

While chiral pool synthesis has been successful, modern synthetic strategies increasingly employ asymmetric catalysis to create stereogenic centers with high enantioselectivity. This approach offers greater flexibility in the choice of starting materials and can often lead to more efficient synthetic routes. In the context of this compound synthesis, asymmetric catalysis can be applied to key bond-forming reactions to control the stereochemical outcome.

Although many reported syntheses of this compound rely on substrate-controlled diastereoselectivity stemming from a chiral starting material, the principles of asymmetric catalysis are highly relevant to the key transformations involved. For instance, the crucial Michael addition reactions used to construct the tricyclic core are amenable to enantioselective catalysis. Chiral Lewis acids and organocatalysts have been extensively developed for asymmetric Michael additions, providing a powerful toolkit for controlling the stereochemistry of the newly formed carbon-carbon bonds. wikipedia.orgrsc.org

While a specific example of an asymmetric catalyst being used in a completed total synthesis of this compound is not prominently documented in the reviewed literature, the potential for its application is clear. For instance, a chiral Lewis acid could be employed to catalyze the initial intermolecular Michael addition, thereby setting the absolute stereochemistry of a key intermediate from an achiral precursor. wikipedia.org Similarly, organocatalysts, such as chiral secondary amines, are known to effectively catalyze asymmetric Michael reactions and could be envisioned in a synthetic approach to this compound. rsc.org

Control of Stereogenic Centers in Tricyclic Ring Construction

The construction of the tricyclo[5.3.1.03,8]undecane core of this compound involves the formation of multiple stereogenic centers. The relative and absolute stereochemistry of these centers must be precisely controlled to achieve the synthesis of the natural product. A common and effective strategy for achieving this control is through a tandem intermolecular-intramolecular Michael addition sequence. wikipedia.org

In the synthesis of (+)-seychellene from (S)-3-methylcarvone, the first Michael addition is an intermolecular reaction that sets up the precursor for the subsequent intramolecular cyclization. The stereochemical outcome of this initial addition is crucial as it dictates the facial selectivity of the subsequent ring closure. The inherent chirality of the carvone-derived substrate directs the approach of the nucleophile, leading to a high degree of diastereoselectivity.

The subsequent intramolecular Michael addition is a powerful ring-forming reaction that proceeds with a high level of stereocontrol. The conformation of the transition state is constrained by the existing ring system and the stereocenters already in place, leading to the predictable formation of the desired tricyclic skeleton. This substrate-controlled diastereoselectivity is a hallmark of many this compound syntheses. e3s-conferences.org

Strategies for Diastereoselective and Enantioselective Rearrangements

Molecular rearrangements can be powerful transformations in total synthesis, allowing for significant increases in molecular complexity in a single step. In the context of sesquiterpene synthesis, diastereoselective rearrangements are often employed to construct complex carbocyclic frameworks. While specific examples of diastereoselective or enantioselective rearrangements being the key stereochemistry-defining step in the mainstream synthetic routes to this compound are not prevalent in the literature, the potential for such strategies exists.

For instance, Wagner-Meerwein rearrangements, which involve the 1,2-migration of an alkyl or aryl group in a carbocationic intermediate, are common in terpene chemistry and can proceed with high stereoselectivity. lscollege.ac.in A synthetic strategy could be envisioned where a precursor with a different carbon skeleton is induced to rearrange to the this compound framework, with the stereochemical outcome controlled by the conformation of the rearrangement's transition state.

Key Reaction Mechanistic Studies in this compound Total Synthesis

Understanding the mechanisms of the key reactions in the total synthesis of this compound is crucial for optimizing reaction conditions and controlling stereochemical outcomes. The formation of the tricyclic core and the control of stereocenters in Michael additions have been areas of particular focus.

Cyclization Mechanisms in Tricyclo[5.3.1.03,8]undecane Formation

The construction of the tricyclo[5.3.1.03,8]undecane skeleton of this compound is most notably achieved through a tandem Michael reaction sequence. This sequence involves an initial intermolecular Michael addition followed by an intramolecular Michael addition.

The mechanism of this cascade process begins with the deprotonation of a suitable donor, which then adds in a conjugate fashion to a Michael acceptor. In the context of the synthesis from (S)-3-methylcarvone, the enolate of a methyl-substituted cyclohexenone acts as the Michael donor. The stereoselectivity of this initial addition is governed by the existing stereocenter in the carvone derivative, which directs the attack of the enolate from the less sterically hindered face.

Following the intermolecular addition, the newly formed enolate is positioned to undergo an intramolecular Michael addition. This cyclization is a 6-endo-trig process, which is generally disfavored by Baldwin's rules. However, in this case, the conformational constraints of the bicyclic intermediate and the favorable orbital overlap in the transition state allow the reaction to proceed. The stereochemistry of the newly formed stereocenters in the tricyclic product is dictated by the conformation of the cyclizing intermediate, which is in turn controlled by the stereocenters established in the preceding steps. Computational studies on similar cyclizations have been instrumental in elucidating the transition state geometries that lead to the observed stereochemical outcomes. e3s-conferences.org

Stereocontrol in Michael Additions and Alkylations

Stereocontrol in the Michael additions is paramount for the successful synthesis of this compound. As discussed, the initial intermolecular Michael addition is often substrate-controlled, relying on the chirality of the starting material. The diastereoselectivity arises from the preferential attack of the nucleophile on one of the diastereotopic faces of the Michael acceptor, guided by the steric and electronic properties of the substrate.

The subsequent intramolecular Michael addition is also highly stereoselective due to the conformational rigidity of the cyclic precursor. The transition state for this cyclization is highly ordered, and the newly formed stereocenters are created with a predictable relative stereochemistry.

In addition to Michael additions, stereocontrolled alkylations are also key transformations. For instance, in the first enantiospecific total synthesis of (+)-seychellene, an intramolecular alkylation reaction is employed to generate two vicinal quaternary carbon atoms. wikipedia.org The stereochemical outcome of this alkylation is controlled by the existing stereochemistry of the tricyclic intermediate, with the alkylating agent approaching from the less sterically encumbered face of the enolate. The rigidity of the tricyclic system ensures a high degree of stereocontrol in this crucial bond-forming step.

Elucidation of Rearrangement Pathways in this compound Precursors

The intricate tricyclic framework of this compound is assembled in nature from the linear precursor, farnesyl pyrophosphate, through a series of complex cationic cyclizations and rearrangements. The elucidation of these pathways has been a subject of considerable interest, blending biosynthetic studies with mechanistic organic chemistry. The formation of the this compound carbon skeleton is a classic example of the chemical diversity that can be generated from a single acyclic precursor through controlled carbocationic cascades.

The proposed biosynthetic pathway commences with the ionization of farnesyl pyrophosphate to generate the farnesyl cation. This is followed by a series of cyclization events, likely initiated by the attack of a distal double bond onto the carbocation, leading to the formation of monocyclic and then bicyclic intermediates. The key to forming the characteristic tricyclo[5.3.1.02,6]undecane core of this compound lies in subsequent intramolecular cyclizations and rearrangements.

A crucial step in the proposed mechanism is a series of 1,2-hydride and methyl shifts, classic examples of Wagner-Meerwein rearrangements, which reposition the carbocation to facilitate the final ring closure. These rearrangements are guided by the stereoelectronic demands of the intermediates, favoring pathways that lead to more stable carbocationic species. Computational studies on analogous sesquiterpene biosyntheses have shown that these carbocation cascades often proceed through very flat potential energy surfaces, suggesting that once initiated, the sequence of cyclizations and rearrangements can proceed rapidly and efficiently to the final product. While specific computational studies on the this compound biosynthetic cascade are not extensively detailed in the literature, the well-established principles of terpene biosynthesis provide a robust framework for understanding its formation.

The final steps in the formation of the this compound skeleton involve the quenching of the final carbocationic intermediate, typically through deprotonation, to yield the characteristic exocyclic methylene (B1212753) group. The stereochemistry of the final product is meticulously controlled by the enzymatic machinery of this compound synthase, which templates the folding of the farnesyl pyrophosphate precursor and stabilizes the various carbocationic intermediates along the reaction pathway.

Synthetic Efficiency and Atom Economy in this compound Route Design

Several research groups have reported the total synthesis of this compound, each employing a unique strategy to construct the challenging tricyclic core. A comparative analysis of some of these syntheses highlights the evolution of synthetic strategies towards greater efficiency.

| Synthetic Route | Key Strategy | Number of Steps | Overall Yield (%) |

| Piers (1971) | Annulation of a bicyclic intermediate | ~15 | Not explicitly stated in all publications |

| Mirrington (1972) | Rearrangement of a bicyclo[2.2.2]octane derivative | ~12 | Not explicitly stated in all publications |

| Jung (1978, 1981) | Intramolecular Diels-Alder reaction | 7-10 | 9-20% |

| Welch (1985) | Prins cyclization-pinacol rearrangement | ~13 | ~5% |

| Frater (1974) | Photochemical rearrangement | ~10 | Not explicitly stated in all publications |

From an atom economy perspective, reactions that involve additions and rearrangements are generally more favorable than those that rely on the use of stoichiometric protecting groups and activating agents, which are ultimately removed. Tandem or cascade reactions, where multiple bonds are formed in a single operation, are particularly atom-economical. While a detailed atom economy analysis for each this compound synthesis is complex and not always reported, it is evident that strategies employing cascade reactions to form the tricyclic system in a single step would, in principle, offer a higher degree of atom economy.

Development of Novel Synthetic Methodologies Inspired by this compound Architecture

The architectural complexity of this compound and other related tricyclic sesquiterpenes has served as a powerful impetus for the development of new and innovative synthetic methodologies. nih.gov The challenge of constructing the compact and bridged ring system of this compound has spurred chemists to devise novel strategies that can be applied not only to the synthesis of this specific natural product but also to a broader range of complex polycyclic molecules.

One area that has seen significant advancement is the development of tandem and cascade reactions . nih.govprinceton.eduacs.org These reactions, in which multiple chemical transformations occur in a single pot, offer a highly efficient and atom-economical approach to building molecular complexity. The quest for a more direct synthesis of the this compound core has led to the exploration of novel cascade sequences that can rapidly assemble the tricyclo[5.3.1.02,6]undecane skeleton. For example, the development of novel Prins cyclization/dicycloexpansion cascades to form fused-bridged tricyclic systems is a direct response to the challenge posed by molecules like this compound. nih.gov These methodologies often aim to mimic the efficiency of biosynthetic pathways, where complex structures are assembled in a few elegant steps.

Furthermore, the need to control stereochemistry in the synthesis of this compound has driven innovation in asymmetric synthesis . The development of new chiral catalysts and auxiliaries that can induce high levels of stereoselectivity in key bond-forming reactions is crucial for the efficient synthesis of enantiomerically pure natural products. The first enantiospecific total synthesis of (+)-seychellene, for instance, employed a combination of Michael additions and an intramolecular alkylation to generate the vicinal quaternary carbon atoms with high stereocontrol. researchgate.net

The unique arrangement of rings and functional groups in this compound has also inspired the development of novel strategies for the construction of bridged ring systems . researchgate.net These strategies often involve the clever use of rearrangements, fragmentations, or transannular reactions to forge the challenging bond connections found in the this compound framework. The insights gained from these synthetic endeavors have enriched the toolbox of organic chemists, enabling the synthesis of a wide array of other complex natural and unnatural products. In essence, the pursuit of this compound has not only yielded multiple elegant total syntheses but has also left a lasting legacy in the form of new and powerful synthetic methods.

Biosynthetic Pathways and Enzymology of Seychellene

Elucidation of Seychellene Biosynthetic Origin in Pogostemon cablin

This compound is a naturally occurring tricyclic sesquiterpene and a recognized constituent of the essential oil derived from patchouli, Pogostemon cablin scitepress.org. Its biosynthesis is intrinsically linked to the general terpenoid pathway within the plant. The fundamental precursor for this compound, like all sesquiterpenes, is farnesyl diphosphate (FPP). Research has demonstrated that a soluble enzyme system extracted from P. cablin leaves can convert FPP into various sesquiterpenoid products. Among these products is this compound, which is produced as a minor component alongside the principal product, patchouli alcohol beilstein-journals.orgbeilstein-journals.org. The elucidation of this pathway confirms that this compound is not an artifact of isolation but a direct product of the plant's enzymatic machinery.

Relationship of this compound Biosynthesis to Patchouli Alcohol and Cyclothis compound Pathways

The biosynthetic pathways of this compound, patchouli alcohol, and the related compound cyclothis compound are intimately connected within Pogostemon cablin scienceasia.org. All three sesquiterpenes originate from the same C15 precursor, farnesyl diphosphate (FPP) beilstein-journals.org. A single, multi-product enzyme, patchoulol synthase (PTS), is responsible for catalyzing the complex cyclization of FPP. This enzyme generates patchouli alcohol as its major product but also yields a variety of other sesquiterpenes, including this compound, α-bulnesene, and α-guaiene, as side products beilstein-journals.orgbeilstein-journals.org.

This shared enzymatic origin indicates that the formation of these distinct molecular structures occurs from a common set of reactive carbocation intermediates. The reaction cascade initiated by PTS is highly complex, and the final product is determined by the specific pathway of cyclization, rearrangement, and termination. The biosynthesis of this compound is therefore considered a branch of the main pathway leading to patchouli alcohol, diverging at a specific carbocation intermediate stage.

Identification and Characterization of Sesquiterpene Synthases (Cyclases) Involved in this compound Formation

The key enzyme identified in the formation of this compound in P. cablin is patchoulol synthase (PTS). While named for its primary product, this versatile sesquiterpene cyclase exhibits relaxed product specificity, creating a spectrum of related compounds from a single substrate beilstein-journals.org.

| Enzyme Property | Description |

| Enzyme Name | Patchoulol Synthase (PTS) |

| Source Organism | Pogostemon cablin (Patchouli) |

| Substrate | Farnesyl Diphosphate (FPP) |

| Major Product | Patchouli Alcohol |

| Minor Products | This compound, α-Guaiene, α-Bulnesene, etc. beilstein-journals.orgbeilstein-journals.org |

| Enzyme Class | Terpene Synthase (Class I) |

Mechanistic Studies of this compound Synthase Activity

The mechanism of patchoulol synthase is a classic example of the complex cationic chemistry catalyzed by terpene cyclases. The process is initiated by the ionization of the substrate, farnesyl diphosphate, which generates an acyclic farnesyl cation. This is followed by a series of highly controlled intramolecular cyclizations and rearrangements rsc.org.

The proposed mechanism involves an initial 1,10-cyclization to form a ten-membered ring intermediate (germacradienyl cation) beilstein-journals.org. From this and subsequent carbocationic intermediates, the reaction pathway can diverge. While the majority of the intermediates proceed through further cyclization and a key 1,4-hydride shift to ultimately yield patchouli alcohol upon quenching with water, a smaller fraction undergoes an alternative rearrangement and deprotonation sequence to form the distinct tricyclic carbon skeleton of this compound beilstein-journals.orgbeilstein-journals.org. The enzyme's active site plays a crucial role in stabilizing these highly reactive intermediates and guiding the reaction cascade toward its multiple products.

Gene Cloning and Expression of Biosynthetic Enzymes

The gene and corresponding cDNA encoding patchoulol synthase have been successfully cloned from Pogostemon cablin beilstein-journals.orgbeilstein-journals.org. Functional expression of the cloned PTS gene in microbial hosts, such as E. coli, has confirmed its role as a multi-product enzyme. Analysis of the products generated by the recombinant enzyme from FPP confirmed the synthesis of patchouli alcohol as the main component and this compound as one of the identifiable minor products beilstein-journals.orgbeilstein-journals.org. Furthermore, transcriptome analyses of different P. cablin chemotypes have identified the genes involved in the terpenoid backbone and sesquiterpenoid biosynthetic pathways, including the key patchoulol synthase gene responsible for this compound production nih.gov.

Role of Isoprenoid Precursors (e.g., Farnesyl Diphosphate) in this compound Biosynthesis

Farnesyl diphosphate (FPP) is the indispensable C15 isoprenoid precursor for the biosynthesis of this compound and all other sesquiterpenes frontiersin.orgresearchgate.netresearchgate.net. FPP itself is synthesized within the plant cell from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) nih.gov. The enzyme farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield FPP frontiersin.orgfrontiersin.org. The cellular availability of FPP is a critical regulatory point for the production of downstream sesquiterpenes, including this compound.

Hydrogen Shift and Isomerization Processes in this compound Biosynthesis

The transformation of the linear, acyclic FPP molecule into the intricate, polycyclic structure of this compound is a sophisticated process involving significant molecular reorganization. This cascade is governed by the enzyme's active site and includes key steps such as Wagner-Meerwein rearrangements (alkyl shifts) and hydride shifts (hydrogen shifts).

In the context of the patchoulol synthase reaction, a critical 1,4-hydride shift is a proposed step in the main pathway leading to patchouli alcohol beilstein-journals.org. The formation of this compound branches from the same set of carbocation intermediates, and its unique carbon framework is necessarily the result of a specific sequence of cyclizations and rearrangements, which would include distinct hydride and alkyl shifts. The precise choreography of these events—the folding of the FPP substrate and the controlled stabilization of subsequent cationic intermediates—dictates whether the reaction terminates in the formation of this compound, patchouli alcohol, or other sesquiterpene side products beilstein-journals.orgrsc.org.

Metabolic Engineering Strategies for Modulating this compound Production in Host Systems

The microbial production of sesquiterpenes like this compound presents a promising alternative to traditional extraction from plant sources, offering a more sustainable and controllable supply. Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, has been a primary focus for enhancing the production of valuable terpenoids. While research has often centered on the major components of patchouli oil, such as patchoulol, the strategies employed are directly applicable to modulating this compound production, as both compounds derive from the same precursor, farnesyl pyrophosphate (FPP), and are products of the same multifunctional enzyme, patchoulol synthase (PTS).

The core of engineering these host systems involves redirecting carbon flux towards the heterologous sesquiterpene synthesis pathway. A common and effective strategy is the enhancement of the endogenous mevalonate (MVA) pathway, which is responsible for producing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which combine to form FPP. Overexpression of key genes in the MVA pathway is a cornerstone of this approach.

Key metabolic engineering strategies to enhance this compound production in a host like S. cerevisiae include:

Introduction of this compound/Patchoulol Synthase: The first step is the introduction and expression of the gene encoding patchoulol synthase (PTS) from Pogostemon cablin, the enzyme that catalyzes the cyclization of FPP to form multiple sesquiterpenes, including this compound and patchoulol. The choice of a strong promoter, such as the GAL1 promoter in yeast, is crucial for high-level expression of the synthase. mdpi.comresearchgate.net

Enhancement of the Mevalonate (MVA) Pathway: To increase the supply of the FPP precursor, key enzymes in the MVA pathway are often overexpressed. This includes enzymes such as HMG-CoA reductase (HMGR), farnesyl diphosphate synthase (FPPS), and others. By boosting the entire pathway, more carbon is channeled towards FPP, making it available for the this compound synthase. mdpi.comresearchgate.net

Balancing Competing Pathways: FPP is a critical branch-point metabolite used for various cellular processes, including the synthesis of sterols (like ergosterol in yeast), farnesol, and quinones. mdpi.com To maximize the flux towards this compound, competing pathways must be downregulated. A primary target is the squalene synthase gene (ERG9), which converts FPP to squalene, the first committed step in sterol biosynthesis. Repressing ERG9 expression can significantly redirect FPP towards the desired sesquiterpene product. mdpi.com Similarly, deleting genes like DPP1 and LPP1, which are involved in the conversion of FPP to farnesol, can also increase the FPP pool available for this compound synthesis. mdpi.com

Increasing Acetyl-CoA Supply: The MVA pathway begins with acetyl-CoA. Therefore, ensuring a sufficient supply of this precursor is vital for high yields. Strategies to increase cytoplasmic acetyl-CoA include modulating the expression of transcriptional regulators and engineering the pathways that produce or consume acetyl-CoA, such as the glyoxylate cycle. mdpi.com

Fermentation Optimization: Beyond genetic modifications, optimizing the fermentation process is critical. This includes adjusting medium composition, pH, temperature, and employing fed-batch strategies to maintain optimal conditions for both cell growth and product synthesis. mdpi.comuni-hannover.de For instance, research on patchoulol production in E. coli demonstrated that optimizing temperature and pH could increase titers threefold. uni-hannover.de

These combinatorial strategies, by systematically optimizing the metabolic network, can lead to significant increases in the production of sesquiterpenes derived from the introduced patchoulol synthase, including this compound.

**Table 1: Metabolic Engineering Strategies for Sesquiterpene Production in *Saccharomyces cerevisiae***

| Strategy | Target Gene/Pathway | Rationale | Expected Outcome on this compound Production |

|---|---|---|---|

| Synthase Expression | Patchoulol Synthase (PTS) from P. cablin | Introduction of the enzyme responsible for converting FPP to this compound. | Enables this compound biosynthesis in the host. |

| Precursor Supply Enhancement | Mevalonate (MVA) Pathway (e.g., tHMG1, FPPS) | Increase the metabolic flux towards the precursor FPP. | Increased availability of FPP for conversion to this compound. |

| Competing Pathway Regulation | Squalene Synthase (ERG9) | Reduce the diversion of FPP into the competing sterol biosynthesis pathway. | Redirects FPP from sterol synthesis to this compound synthesis. |

| Competing Pathway Regulation | Diphosphate Phosphatases (DPP1, LPP1) | Prevent the conversion of FPP to farnesol, another competing pathway. | Increases the intracellular pool of FPP for the PTS enzyme. |

| Precursor Supply Enhancement | Acetyl-CoA Metabolism (e.g., CIT2, MLS1) | Increase the availability of the initial precursor, acetyl-CoA, for the MVA pathway. | Boosts the overall flux through the MVA pathway, leading to higher FPP levels. |

Research on Environmental and Genetic Factors Influencing this compound Biosynthesis

The biosynthesis of this compound in its native plant, Pogostemon cablin, is a complex process influenced by a combination of genetic predispositions and environmental cues. As a secondary metabolite, its production is not essential for the primary growth of the plant but plays a role in defense and adaptation.

Environmental Factors:

Research has shown that environmental conditions significantly impact the yield and chemical composition of patchouli essential oil, thereby affecting the concentration of this compound. scitepress.orgjeeng.net

Geographical Location and Climate: Studies comparing P. cablin grown in different regions have revealed significant variations in the chemical profile of the essential oil. jeeng.net A study in Aceh Province, Indonesia, found that factors tied to geography, such as soil composition, temperature, humidity, and rainfall patterns, create distinct microclimates that influence the plant's secondary metabolism. dtu.dk This results in variable concentrations of sesquiterpene hydrocarbons, including this compound. jeeng.net This suggests that specific environmental conditions can trigger or enhance the biosynthetic pathways leading to this compound.

Light: Light is a critical environmental factor that regulates plant growth and secondary metabolism. nih.gov While direct studies on this compound are limited, research on its co-product, patchoulol, in P. cablin has demonstrated that light conditions significantly influence its accumulation. nih.gov Light acts as a key signal that can modulate the expression of genes within the terpenoid biosynthesis pathway. nih.gov It is highly probable that the biosynthesis of this compound is similarly regulated by light intensity, quality (wavelength), and photoperiod, as it is synthesized through the same initial pathway.

Biotic and Abiotic Stress: The production of terpenes in plants is often a response to stress, including herbivory, pathogen attack (biotic stress), or drought and nutrient deficiency (abiotic stress). frontiersin.org These stressors can trigger signaling cascades, often involving plant hormones like jasmonates, that lead to the upregulation of defense-related genes, including terpene synthases. nih.gov Genetic modification of P. cablin to enhance drought resistance has been achieved, indicating that engineering for stress tolerance is a viable strategy which could also impact secondary metabolite profiles. frontiersin.org

Genetic Factors:

The genetic makeup of the P. cablin plant is the primary determinant of its capacity to produce this compound.

Patchoulol Synthase (PTS) Gene: The key enzyme, patchoulol synthase, is encoded by a specific gene in the P. cablin genome. The expression level and catalytic efficiency of this enzyme directly control the rate of this compound synthesis. Integrated transcriptomic and metabolomic analyses have identified the genes encoding key enzymes like PTS, farnesyl diphosphate synthase (FPPS), and HMG-CoA reductase (HMGR) in P. cablin. researchgate.net The expression of these genes is spatially regulated, with higher expression often found in leaves where the essential oil accumulates. researchgate.netnih.gov

Transcription Factors: The expression of biosynthetic genes like PTS is controlled by a network of transcription factors. These regulatory proteins bind to promoter regions of the genes and can activate or repress their transcription in response to developmental or environmental signals. nih.govnih.gov For example, light and jasmonate signaling pathways converge on specific transcription factors to modulate terpene synthesis. nih.gov Identifying the specific transcription factors that regulate the PTS gene could provide powerful targets for genetic engineering to enhance this compound production.

Genetic Diversity and Breeding: There is genetic diversity among different cultivars or accessions of P. cablin. researchgate.net This diversity can manifest as variations in essential oil composition, including the relative amounts of this compound. Breeding programs and genetic modification techniques, such as induced mutation through gamma-ray irradiation or polyploidy induction, are being explored to increase genetic variability and select for superior traits, such as higher essential oil yield or a more desirable chemical profile. uni-hannover.defrontiersin.org

Table 2: Influence of Environmental and Genetic Factors on this compound Biosynthesis

| Factor | Type | Specific Example/Mediator | Effect on this compound Biosynthesis |

|---|---|---|---|

| Geographical Location | Environmental | Different cultivation regions (e.g., varying soil, climate) | Alters the concentration of this compound in the essential oil. jeeng.net |

| Light | Environmental | Light intensity, quality, and photoperiod | Modulates the expression of terpenoid pathway genes, likely affecting this compound levels. nih.gov |

| Stress | Environmental | Drought, pathogen attack | Can induce defense responses, potentially upregulating the biosynthesis pathway. frontiersin.org |

| Synthase Gene | Genetic | Patchoulol Synthase (PTS) | The presence and expression level of this gene are essential for this compound production. researchgate.net |

| Regulatory Genes | Genetic | Transcription Factors | Control the rate of transcription of the PTS gene and other pathway genes in response to signals. nih.govnih.gov |

| Genetic Variation | Genetic | Different P. cablin cultivars/mutants | Natural or induced genetic differences lead to variations in essential oil composition and yield. uni-hannover.deresearchgate.net |

Research on Biological Activities and Molecular Mechanisms of Seychellene

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory potential of Seychellene is a significant area of research, with studies exploring its interactions with key enzymes and cellular pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are central to the synthesis of prostaglandins, which play critical roles in inflammation, pain, and fever. COX-1 is generally involved in physiological functions such as gastric protection and platelet aggregation, while COX-2 is primarily induced during inflammatory responses. Research has indicated that this compound exhibits inhibitory activity against these enzymes.

A study investigating this compound's selectivity as a cyclooxygenase isoenzyme inhibitor reported IC50 values for a this compound-rich fraction. The fraction demonstrated an IC50 of 73.47 μM against COX-1 and 73.31 μM against COX-2 eurekaselect.comresearchgate.net. These findings classify this compound as a non-selective inhibitor of cyclooxygenase eurekaselect.comresearchgate.net. Furthermore, it was observed that this compound decreased the expression of both COX-1 and COX-2 isoenzymes in pre-osteoblast cells stimulated with lipopolysaccharide (LPS) eurekaselect.comresearchgate.net.

Table 1: this compound Isoenzyme Inhibition Data

| Enzyme | IC50 Value (μM) | Selectivity |

| COX-1 | 73.47 | Non-selective |

| COX-2 | 73.31 | Non-selective |

Data derived from a this compound-rich fraction eurekaselect.comresearchgate.net.

Beyond direct enzyme inhibition, this compound's impact on broader inflammatory cellular pathways is also under examination. While direct this compound studies on cytokine expression are limited in the reviewed literature, research on essential oils containing this compound, such as patchouli essential oil (PCEO), suggests modulation of inflammatory mediators. For instance, PCEO has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in cellular models researchgate.net. These cytokines are key signaling molecules that orchestrate inflammatory responses. Essential oils and their components are known to influence pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical regulators of cytokine production and inflammatory gene expression mdpi.comnih.gov. This compound's presence in these oils may contribute to these observed effects.

To further understand this compound's interaction with COX enzymes at a molecular level, computational studies, including molecular docking and in silico analysis, have been employed. These methods allow for the prediction of binding affinities and the visualization of interactions between this compound and the active sites of COX-1 and COX-2. Studies utilizing tools like Hex 8.0 and Discovery Studio Client 3.5 have been used to calculate binding energies and analyze the interactions of this compound with COX enzymes eurekaselect.comresearchgate.net. These analyses aim to elucidate the structural basis for its inhibitory activity and potential selectivity eurekaselect.comresearchgate.netgoogle.comresearchgate.net. Such in silico approaches provide valuable insights into how this compound might bind to and affect the function of these enzymes, complementing in vitro experimental findings.

Mechanistic Studies of Antioxidant Properties

This compound has also demonstrated significant antioxidant properties, contributing to its therapeutic potential by counteracting oxidative stress.

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant capacity. This compound, and essential oils containing it, have been evaluated using established assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay mdpi.comnih.govnih.govresearchgate.netmdpi.com. These assays measure the capacity of a substance to donate an electron or hydrogen atom to neutralize free radicals.

Beyond scavenging free radicals in chemical systems, this compound's capacity to mitigate oxidative stress within cellular environments is also a key area of investigation. Studies have shown that this compound can inhibit oxidative stress in cellular models, which is crucial for preventing damage associated with chronic diseases benchchem.com. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them or repair the resulting damage. Compounds that can reduce ROS levels or enhance cellular antioxidant defenses are considered protective. While detailed mechanisms of this compound's cellular oxidative stress inhibition are still being explored, its antioxidant properties suggest a role in protecting cells from damage induced by ROS.

Compound List:

this compound

Exploration of Antimicrobial Activity Mechanisms

This compound has demonstrated antimicrobial properties, positioning it as a candidate for natural preservative applications. While specific detailed mechanisms for this compound alone are still under investigation, research on related terpenoids and essential oils suggests that its antimicrobial action likely involves the disruption of microbial cell membranes. This disruption can lead to the denaturation of proteins and the leakage of essential intracellular components, ultimately compromising cell integrity and viability iocspublisher.orgncsu.edufrontiersin.orgmicrobiochemjournal.com.

Studies on patchouli oil, which contains this compound, have indicated antifungal activity against pathogenic fungi like Aspergillus niger and Candida albicans. This activity is often attributed to the synergistic effects of multiple compounds present in the oil, including this compound, which may collectively damage fungal cell membranes unpad.ac.idglobalessentialoil.id. Further research is needed to isolate the precise contribution of this compound to these effects and to identify specific molecular targets or pathways involved in its antibacterial and antifungal actions.

Research on Insecticidal Effects and Related Biological Pathways

This compound has been documented to possess insect repellent efficacy, suggesting its potential utility in pest control formulations researchgate.net. Furthermore, other sesquiterpenes found in patchouli oil, such as β-caryophyllene, have demonstrated insecticidal properties, including repelling ants and affecting larvae of Aedes aegypti researchgate.net.

While direct research into the specific molecular pathways targeted by this compound in insects is limited, the broader class of insecticides often acts by interfering with the insect nervous system. Common targets include nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-sensitive sodium channels, which are critical for nerve impulse transmission mdpi.comnih.govresearchgate.netnih.gov. It is plausible that this compound's insecticidal activity may involve similar neurotoxic mechanisms, although experimental validation is required.

Preliminary Investigations into Cellular Effects (e.g., Apoptosis Induction Mechanisms, excluding human clinical data)

Preliminary investigations have explored this compound's influence on cellular processes, particularly its role as an inhibitor of cyclooxygenase (COX) enzymes. Studies involving this compound-containing fractions have indicated a non-selective inhibitory effect on both COX-1 and COX-2 enzymes in pre-osteoblast cells. This suggests a potential anti-inflammatory mechanism of action.

| Target | IC50 Value (μM) |

| COX-1 | 73.47 |

| COX-2 | 73.31 |

Table 1: Cyclooxygenase (COX) Inhibition Profile of this compound-containing fraction. researchgate.net

Direct research specifically detailing this compound's role in inducing apoptosis (programmed cell death) in non-human cell models is not extensively documented in the available literature. However, apoptosis is a complex cellular process that can be triggered by various stimuli through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase enzymes and modulation of Bcl-2 family proteins promega.demoleculardevices.comnih.gov. While this compound's anti-inflammatory activity via COX inhibition has been noted, its direct involvement in apoptosis pathways remains an area for future exploration.

Synergistic Interactions of this compound with Other Natural Products in Biological Systems

This compound has shown promise in synergistic interactions with other compounds, enhancing their biological efficacy. In antimicrobial contexts, this compound has been observed to enhance the effectiveness of other antimicrobial agents when used in combination, suggesting potential for synergistic formulations researchgate.netsmolecule.com. This synergy may arise from mechanisms that improve the penetration or activity of co-administered compounds, potentially by altering microbial cell membranes or inhibiting key enzymes mdpi.comnih.govmdpi.com.

Compound List:

this compound

Linalool

β-caryophyllene

Patchouli alcohol (Patchoulol)

Pogostone

α-patchoulene

β-patchoulene

α-bulnesene

α-guaiene

δ-guaiene

β-elemene

Thymol

Carvacrol

1,8-cineole

Pulegone

Camphor

Alpha-terthienyl

Limonene

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Seychellene

Synthesis and Derivatization of Seychellene Analogs

The synthesis of this compound itself has been a significant endeavor in organic chemistry, serving as a challenging target for developing novel synthetic methodologies. Numerous total synthesis routes have been reported, often employing strategies such as Diels-Alder reactions, Michael additions, and intramolecular cyclizations to construct its intricate tricyclic framework rsc.orgrsc.orgresearchgate.netacs.orgpsu.eduacs.org. These synthetic efforts have frequently focused on achieving stereoselectivity, with notable success in the enantioselective total synthesis of both (+)- and (−)-Seychellene rsc.orgresearchgate.netresearchgate.net.

While the synthesis of this compound and its enantiomers is well-documented, specific research detailing the synthesis and characterization of a broad range of this compound analogs or derivatives is less prominent in the reviewed literature. Studies have mentioned the synthesis of "epi-Seychellene" via specific intermediates researchgate.net, indicating that structural variations are accessible through established synthetic pathways. The development of synthetic routes for this compound has also provided a foundation for exploring modifications to its core structure, although dedicated studies on derivatization for SAR purposes appear limited.

Stereoisomer Synthesis and Comparative Activity Research

The complex stereochemistry of this compound, featuring multiple stereocenters, has made its stereoselective synthesis a key area of research. Significant efforts have been dedicated to the enantioselective total synthesis of this compound, often starting from chiral precursors like (R)-carvone rsc.orgresearchgate.netresearchgate.net. These studies aim to precisely control the absolute configuration of the molecule, which is crucial for understanding its biological interactions.

However, the provided literature does not extensively detail comparative activity research between different this compound stereoisomers or their specifically synthesized analogs. The focus has primarily been on the successful synthesis of specific enantiomers of this compound itself, rather than a systematic evaluation of how variations in stereochemistry across a series of this compound derivatives influence their biological activities.

Fundamental Structure-Activity Relationship Investigations (excluding clinical efficacy)

Preliminary structure-activity relationship (SAR) investigations for this compound have emerged from studies exploring its potential as a cyclooxygenase (COX) inhibitor. In vitro and in silico analyses have indicated that this compound can inhibit both COX-1 and COX-2 enzymes researchgate.neteurekaselect.com.

Table 1: this compound COX Inhibition Data

| Enzyme | IC₅₀ Value (μM) | Selectivity |

| COX-1 | 73.47 | Non-selective |

| COX-2 | 73.31 | Non-selective |

Note: IC₅₀ values were determined for a fraction containing this compound (25.05%) obtained from patchouli oil researchgate.neteurekaselect.com.

Advanced Analytical Methodologies in Seychellene Research

Development of Advanced Chromatographic Techniques for Seychellene Separation and Purification

Chromatographic techniques are fundamental for isolating this compound from complex natural mixtures, such as essential oils, and for its purification. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is a cornerstone for analyzing this compound's volatile profile. Studies analyzing patchouli oil have routinely employed capillary GC columns, such as DB-5, SPB-5, and CP Sil 8 CB, with helium or hydrogen as carrier gases mdpi.comresearchgate.netnih.govexcelra.comacs.orgnih.govusk.ac.idnih.govcore.ac.ukhu.edu.jo.

Retention indices (RI) are critical for the qualitative identification of this compound in these complex chromatograms. For instance, Kovats Retention Indices on non-polar columns like DB-1 and SPB-5 have been reported around 1455-1460 excelra.compherobase.com. These values, alongside mass spectral data, facilitate accurate identification.

While less frequently detailed specifically for this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also employed in the analysis of essential oils. These techniques, particularly when utilizing specialized columns, can aid in separating different classes of compounds within essential oils, such as sesquiterpene hydrocarbons from oxygenated compounds unime.itymc.eusepscience.com. The development and application of chiral stationary phases for HPLC and SFC are crucial for resolving enantiomers, a consideration for this compound and other chiral natural products, although direct applications for this compound enantiomer separation were not explicitly found in the reviewed literature ymc.eusepscience.comchiraltech.commarketresearchfuture.comchiraltech.com.

Table 1: Gas Chromatographic Retention Indices for this compound

| Column Type | Retention Index (RI) | Reference |

| DB-1 | 1455 | pherobase.com |

| SPB-5 | 1460 | excelra.com |

| CP Sil 8 CB | 1460 | excelra.com |

| Non-polar column | 1464 | nih.gov |

Application of High-Resolution Spectroscopic Methods for this compound Characterization (Beyond Basic Identification)

Beyond initial identification, high-resolution spectroscopic methods are vital for the definitive structural elucidation and stereochemical assignment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques (e.g., COSY, HSQC, HMBC), has been instrumental in establishing the complex tricyclic structure and stereochemical relationships of this compound nih.govscielo.brresearchgate.net. The use of high-field NMR instruments, such as 220-MHz and 400-MHz, allows for detailed analysis of proton and carbon environments, crucial for confirming the intricate arrangement of atoms and stereocenters within the molecule scielo.br. Chemical degradation studies combined with NMR data have also played a role in confirming structural assignments .

Mass Spectrometry (MS), especially when coupled with GC (GC-MS), provides essential fragmentation patterns that aid in identifying this compound. While standard Electron Ionization (EI) mass spectrometry is widely used excelra.compnrjournal.com, High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental composition and further confirming the molecular formula (C₁₅H₂₄) with high accuracy, which is critical for unambiguous structural characterization excelra.compnrjournal.com.

Research on Quantitative Analysis Methodologies for this compound in Complex Matrices

The quantitative analysis of this compound, primarily within patchouli oil and other plant extracts, relies heavily on GC-FID and GC-MS. These methods allow for the determination of this compound's relative or absolute abundance based on peak area normalization or the use of internal standards mdpi.comresearchgate.netnih.govusk.ac.idnih.govscielo.brundip.ac.idkemdikbud.go.idresearchgate.net. Various studies have reported this compound content in patchouli oil, with values typically ranging from approximately 1.9% to 10.3%, depending on the plant source, extraction method, and analytical conditions mdpi.comresearchgate.netnih.govusk.ac.idnih.govkemdikbud.go.idresearchgate.net.

Table 2: Reported this compound Content in Patchouli Oil

| This compound Content (%) | Source Plant Material | Analytical Method | Reference(s) |

| 6.9 | Pogostemon cablin | GC-FID/GC-MS | mdpi.com |

| 1.99 | Pogostemon cablin | GC-MS | researchgate.net |

| 10.29 (heavy fraction) | Pogostemon cablin | GC-MS | nih.gov |

| 6.12 | Pogostemon cablin | GC/MS | researchgate.net |

| 4.68 | Pogostemon cablin | GC-MS | kemdikbud.go.id |

| 5.3 | Pogostemon cablin | GC-MS | usk.ac.idnih.gov |

| 5.5 | Pogostemon cablin | GC-MS | usk.ac.id |

The accuracy of quantitative results is enhanced by using established retention indices and comparing spectral data against comprehensive libraries like NIST or Wiley excelra.comcore.ac.ukpnrjournal.comwiley.com.

Computational Analytical Approaches for this compound Structural Confirmation and Prediction

Computational chemistry and cheminformatics play an increasingly important role in the analysis and understanding of natural products like this compound. Cheminformatics tools are utilized to compute physicochemical properties, predict drug-likeness, and analyze molecular structures nih.govmolinstincts.comimsc.res.innih.govpitt.edu. Standardized molecular representations such as SMILES and InChI strings are crucial inputs for these computational analyses researchgate.netresearchgate.netundip.ac.idmolinstincts.com.

Molecular modeling techniques, including homology modeling, molecular mechanics, and docking studies, can provide insights into molecular conformation, dynamics, and potential interactions nih.govpitt.edubiorxiv.orgplos.orgjrespharm.comnih.govpnas.orgumich.eduresearchgate.netebay.com. While direct computational studies focused solely on this compound's structure confirmation beyond existing spectral data were not extensively detailed in the provided snippets, these methods are generally applied to natural products for tasks such as predicting terpene synthase product skeletons biorxiv.orgplos.orgnih.govpnas.org or understanding structure-activity relationships jrespharm.com. The availability of computed properties and structural data files (e.g., SDF/MOL) facilitates these advanced analytical approaches molinstincts.com.

Compound Name List:

this compound

Computational and Theoretical Chemistry Studies on Seychellene

Quantum Chemical Calculations of Seychellene Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. frontiersin.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs a molecule's structure, stability, and reactivity. eurekaselect.com For this compound, such calculations could elucidate key aspects of its chemical nature.

While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, the application of these methods can be extrapolated. DFT calculations could be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps could be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

These computational tools are also invaluable for studying reaction mechanisms. For instance, the reactivity of the exocyclic double bond in this compound towards various reagents could be modeled to predict reaction pathways and transition state energies, thus providing a theoretical basis for its chemical transformations.

Table 1: Potential Applications of Quantum Chemical Calculations on this compound

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry | Provides the most stable 3D structure of this compound. |

| HOMO-LUMO energy gap | Indicates chemical reactivity and electronic excitation energies. | |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | |

| Mulliken Charge Distribution | Quantifies the partial charge on each atom. |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov This technique allows researchers to observe the dynamic behavior of molecules and their interactions with other molecules, such as proteins or lipids, providing insights that are often inaccessible through experimental methods alone. frontiersin.orgnih.gov

A notable study by Raharjo et al. investigated the interaction of this compound with cyclooxygenase (COX) enzymes, COX-1 and COX-2, using in silico molecular docking and binding energy calculations. eurekaselect.comresearchgate.net Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekaselect.comresearchgate.net The study aimed to understand the selectivity of this compound as a potential COX inhibitor.

The results indicated that this compound acts as a non-selective inhibitor of both COX-1 and COX-2. researchgate.net The binding energy for single and clustered this compound molecules was calculated to quantify the strength of the interaction with the active sites of these enzymes. researchgate.net The Generalized Born Molecular Volume (GBMV) model was used as a solvent model in these calculations. researchgate.net

Table 2: In Silico Binding Energy of this compound with COX Isoenzymes

| Ligand Configuration | Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| Single this compound | COX-1 | -108.31 |

| Single this compound | COX-2 | -102.77 |

| This compound Cluster | COX-1 | -103.53 |

| This compound Cluster | COX-2 | -115.01 |

Data sourced from Raharjo et al. (2017). researchgate.net

These simulations provide a molecular-level rationale for the observed biological activity of this compound and demonstrate the utility of MD in exploring ligand-protein interactions. researchgate.net Further MD studies could explore the behavior of this compound in different biological environments, such as within a lipid bilayer, to understand its bioavailability and transport mechanisms.

In Silico Modeling of this compound Biosynthetic Enzyme Mechanisms

The biosynthesis of terpenes, including this compound, is catalyzed by a class of enzymes known as terpene synthases. These enzymes are remarkable for their ability to convert simple acyclic precursors into complex polycyclic structures with high stereospecificity. Understanding the mechanism of this compound synthase is a challenging task that can be significantly aided by in silico modeling. nih.gov